tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a tetrahydropyridine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with various reagents to introduce the methoxy-oxoethyl group and the tetrahydropyridine ring. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its dual ring structure, which imparts specific chemical and biological properties. This structural feature allows for greater flexibility in chemical modifications and enhances its potential as a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C18H28N2O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)19-8-5-13(6-9-19)14-7-10-20(15(21)11-14)12-16(22)24-4/h5,14H,6-12H2,1-4H3 |
InChI Key |
SGKWYULJOPVBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2CCN(C(=O)C2)CC(=O)OC |
Origin of Product |
United States |
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